molecular formula C23H18F2N2O2 B14280563 4(3H)-Quinazolinone, 3-(2-(2',4'-difluoro(1,1'-biphenyl)-4-yloxy)ethyl)-2-methyl- CAS No. 138841-17-5

4(3H)-Quinazolinone, 3-(2-(2',4'-difluoro(1,1'-biphenyl)-4-yloxy)ethyl)-2-methyl-

Cat. No.: B14280563
CAS No.: 138841-17-5
M. Wt: 392.4 g/mol
InChI Key: CMDAIRMLIJUPHR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a difluorobiphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the difluorobiphenyl group. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobiphenyl: A simpler compound with similar structural features but lacking the quinazolinone core.

    Ethyl 3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-2-butenoate: Another compound with a difluorobiphenyl group, used in different applications.

Uniqueness

4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- is unique due to its combination of the quinazolinone core and the difluorobiphenyl group. This unique structure imparts specific properties that make it valuable for various applications, particularly in medicinal chemistry and material science.

Properties

CAS No.

138841-17-5

Molecular Formula

C23H18F2N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

3-[2-[4-(2,4-difluorophenyl)phenoxy]ethyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C23H18F2N2O2/c1-15-26-22-5-3-2-4-20(22)23(28)27(15)12-13-29-18-9-6-16(7-10-18)19-11-8-17(24)14-21(19)25/h2-11,14H,12-13H2,1H3

InChI Key

CMDAIRMLIJUPHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCOC3=CC=C(C=C3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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